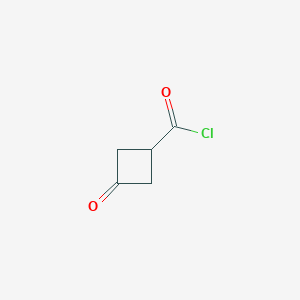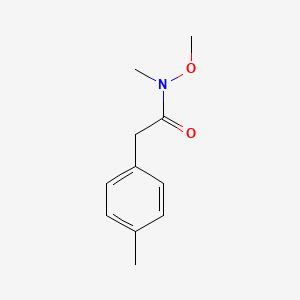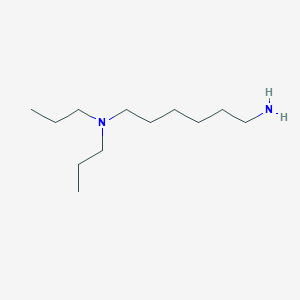![molecular formula C13H20N2O2 B3097129 tert-butyl N-[benzyl(methyl)amino]carbamate CAS No. 1301227-01-9](/img/structure/B3097129.png)
tert-butyl N-[benzyl(methyl)amino]carbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Metalation
Tert-butyl carbamate derivatives, specifically when a benzyl group is attached to nitrogen, have been utilized in the study of metalation reactions between nitrogen and silicon. This process is instrumental in preparing α-functionalized α-amino silanes, showcasing the compound's role in synthesizing complex organosilicon compounds. The metalation occurs rapidly, and the reaction with various electrophiles proceeds efficiently, highlighting its utility in organic synthesis and materials science (Sieburth, Somers, & O'hare, 1996).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis, particularly in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions. This application underscores its importance in the field of stereochemistry and the development of enantioselective synthetic methods, which are crucial for the production of chiral pharmaceuticals and other bioactive molecules (Yang, Pan, & List, 2009).
Antioxidant Synthesis
Research into the synthesis of new monomeric antioxidants incorporating tert-butyl carbamate derivatives has demonstrated their effectiveness in stabilizing polymers against thermal oxidation. These findings are significant for the polymer industry, particularly in enhancing the durability and lifespan of polymeric materials used in various applications, from automotive to consumer goods (Pan, Liu, & Lau, 1998).
Protective Group Chemistry
The utility of tert-butyl carbamate derivatives extends to protective group chemistry, where they are used to protect amino groups during synthetic procedures. This application is pivotal in peptide synthesis and other areas where selective reactivity is required, facilitating complex organic syntheses by protecting functional groups from undesired reactions (Sakaitani & Ohfune, 1990).
Deprotection Strategies
Moreover, aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, among other protective groups. This mild and selective deprotection method is crucial for the final steps in the synthesis of many pharmaceuticals and bioactive compounds, ensuring the preservation of sensitive functional groups (Li et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-[benzyl(methyl)amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-15(4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMFJEDGWNFPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)
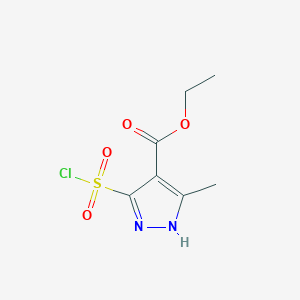
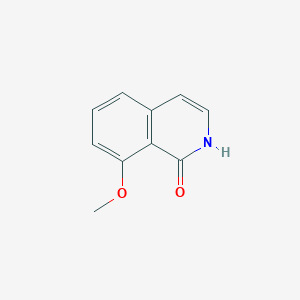
![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
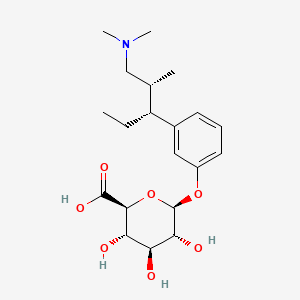
![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)
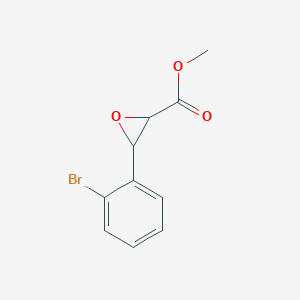
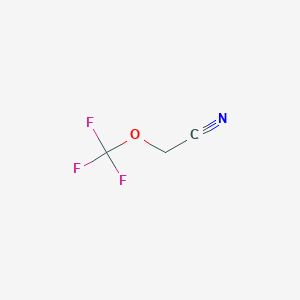
![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)
